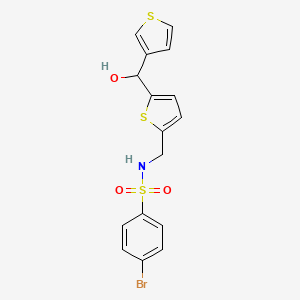

4-bromo-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide

説明

特性

IUPAC Name |

4-bromo-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3S3/c17-12-1-4-14(5-2-12)24(20,21)18-9-13-3-6-15(23-13)16(19)11-7-8-22-10-11/h1-8,10,16,18-19H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRYQTORHWBKFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-bromo-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom, a benzenesulfonamide moiety, and thiophene rings with hydroxymethyl substitutions. The structural complexity contributes to its diverse biological activities.

Anticancer Properties

Several studies have investigated the anticancer potential of sulfonamide derivatives, including those similar to 4-bromo-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 0.65 | Induction of apoptosis via p53 activation |

| Compound B | HeLa (cervical cancer) | 2.41 | Inhibition of cell proliferation |

| Compound C | PANC-1 (pancreatic cancer) | 1.00 | Caspase activation leading to apoptosis |

These findings suggest that the sulfonamide scaffold may enhance the compound's ability to induce apoptosis in cancer cells through mechanisms involving caspases and p53 pathways .

Anti-inflammatory Activity

Research indicates that sulfonamides can inhibit lipoxygenases (LOXs), enzymes involved in inflammatory processes. A study highlighted that certain derivatives exhibit nanomolar potency against 12-lipoxygenase (12-LOX), which is implicated in skin diseases and thrombosis. The presence of bromine in the structure may enhance this inhibitory effect compared to other substituents .

The biological activity of 4-bromo-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide may be attributed to several mechanisms:

- Enzyme Inhibition : The compound potentially inhibits key enzymes such as LOXs and carbonic anhydrases, which play roles in tumor growth and inflammation.

- Apoptosis Induction : It may activate intrinsic apoptotic pathways by increasing p53 levels and promoting caspase activation.

- Cell Cycle Arrest : Similar compounds have been shown to interfere with cell cycle progression, leading to reduced proliferation of cancer cells.

Case Studies

Case Study 1 : A study on a related thiophene-based sulfonamide demonstrated significant efficacy against MCF-7 cells with an IC50 value of 0.65 µM. Flow cytometry analysis indicated that the compound induced apoptosis through mitochondrial pathways.

Case Study 2 : Another investigation into a structurally similar compound revealed its ability to inhibit growth in HeLa cells, suggesting that modifications in the thiophene ring could enhance biological activity against cervical cancer .

科学的研究の応用

Pharmacological Applications

-

Antimicrobial Activity

- The sulfonamide group in the compound is known for its antibacterial properties. Studies have shown that compounds with similar structures exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance, modifications to the sulfonamide structure can enhance its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

- A structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups, such as bromine, can improve antibacterial potency by increasing lipophilicity, which facilitates membrane penetration .

-

Anticancer Potential

- Compounds containing thiophene and sulfonamide moieties have been investigated for their anticancer properties. Preliminary studies suggest that similar derivatives can inhibit specific cancer cell lines by interfering with critical signaling pathways .

- The interaction of this compound with biomolecules like human serum albumin may also be crucial in determining its pharmacokinetic profile, thus influencing its therapeutic efficacy .

-

Drug Design and Development

- The unique structural features of this compound make it a candidate for further drug development. Its ability to form stable complexes with proteins suggests potential for use in targeted drug delivery systems .

- Computational studies can predict the binding affinities and interactions of this compound with various biological targets, aiding in the design of more effective derivatives.

Industrial Applications

- Corrosion Inhibition

-

Material Science

- The synthesis of polymers incorporating thiophene units has shown promise in organic electronics and photovoltaic applications. The electronic properties of thiophene derivatives can be tailored for improved conductivity and stability in electronic devices.

Case Studies

- Antimicrobial Efficacy Study

- Pharmacokinetic Profiling

類似化合物との比較

Structural and Functional Group Analysis

The compound belongs to a broader class of sulfonamide derivatives, which vary in substituents on the benzene ring and the nature of the attached heterocycles. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Observations :

- Substituent Effects : The target compound’s thiophene-hydroxymethyl-thiophene side chain distinguishes it from simpler analogs like H56549 (chlorophenyl) or triazole-containing derivatives . This bifunctional thiophene system may enhance π-π stacking or hydrogen-bonding interactions in biological targets.

- Electron-Withdrawing Groups : Bromine (in the target) and chlorine (in H56549) are both electron-withdrawing, but bromine’s larger atomic radius could influence steric effects or lipophilicity .

- Heterocyclic Diversity : Compounds like 51 (triazine) and 11 (imidazole) demonstrate the role of nitrogen-rich heterocycles in modulating solubility or binding affinity .

Physical and Spectroscopic Properties

- Melting Points : The target compound’s melting point is unreported, but analogs range from 177°C (compound 11) to 279°C (compound 52), suggesting that bulky substituents (e.g., trifluoromethyl in compound 52) increase thermal stability .

- Spectroscopy : IR and NMR data for analogs (e.g., compound 51) confirm sulfonamide (–SO₂–NH–) and aromatic C–H stretches, which would be expected in the target compound .

Q & A

Q. What are the key considerations in designing a synthetic route for 4-bromo-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide?

A robust synthetic route requires addressing:

- Intermediate formation : Reacting brominated benzenesulfonyl chloride with hydroxylamine-containing intermediates under basic conditions (e.g., potassium carbonate in acetonitrile) to form sulfonamide bonds .

- Protection of reactive groups : The hydroxy(thiophen-3-yl)methyl moiety may require temporary protection (e.g., acetyl or benzyl groups) to prevent side reactions during coupling steps .

- Purification : Column chromatography or recrystallization ensures purity, with yields optimized by adjusting reaction time and temperature (e.g., 80°C for 15 hours in ethanol) .

Q. How can researchers characterize the structural purity of this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in thiophene rings appear between δ 6.5–7.5 ppm, while sulfonamide NH signals resonate near δ 8.0–9.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z vs. calculated [M+H]) .

- Infrared Spectroscopy (IR) : Sulfonamide S=O stretches appear at ~1145–1234 cm, and hydroxy groups show broad peaks near 3271 cm .

Q. What methodologies are employed to evaluate the biological activity of sulfonamide derivatives like this compound?

- Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains, with MIC (Minimum Inhibitory Concentration) values reported .

- Enzyme inhibition studies : Kinetic assays (e.g., fluorescence-based) to measure IC against target enzymes like carbonic anhydrase or dihydrofolate reductase .

- Cytotoxicity screening : MTT assays on cancer cell lines to assess anticancer potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize the bioactivity of this compound?

- Substituent variation : Modify the bromine atom (e.g., replace with Cl, CF) or thiophene rings to alter lipophilicity and electronic effects. Compare activity across analogs .

- In vitro assays : Test modified derivatives against disease-relevant targets (e.g., kinases, receptors) to identify key functional groups .

- Computational modeling : Docking studies (e.g., using AutoDock Vina) predict binding modes to active sites, guiding rational design .

Q. What experimental approaches are used to resolve contradictions in reported biological activities of sulfonamide derivatives?

- Replication studies : Reproduce assays under identical conditions (e.g., pH, solvent, cell line) to verify reproducibility .

- Purity validation : Re-examine compound purity via HPLC or elemental analysis; impurities may skew bioactivity results .

- Assay standardization : Use positive controls (e.g., known inhibitors) and statistical validation (e.g., p-values <0.05) to minimize variability .

Q. What strategies are recommended for assessing the environmental fate and degradation pathways of this compound?

- Abiotic degradation : Study hydrolysis/photolysis under controlled conditions (UV light, varying pH) to identify breakdown products .

- Biotic transformation : Use microbial cultures or soil samples to assess biodegradation rates via LC-MS .

- Ecotoxicology : Evaluate acute/chronic toxicity in model organisms (e.g., Daphnia magna) to estimate ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。